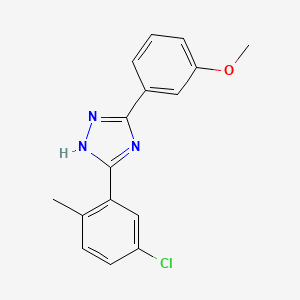
acetic acid;1,2-diphenylethane-1,2-diol;nitric acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid;1,2-diphenylethane-1,2-diol;nitric acid is a compound that combines the properties of acetic acid, 1,2-diphenylethane-1,2-diol, and nitric acid. Each of these components contributes unique chemical characteristics, making the compound valuable in various scientific and industrial applications. Acetic acid is a simple carboxylic acid known for its role in vinegar and as a chemical reagent. 1,2-diphenylethane-1,2-diol, also known as hydrobenzoin, is a diol with two phenyl groups, often used in organic synthesis. Nitric acid is a strong oxidizing agent commonly used in nitration reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;1,2-diphenylethane-1,2-diol;nitric acid involves several steps:
Formation of 1,2-diphenylethane-1,2-diol: This can be achieved by the reduction of benzil using sodium borohydride. The reaction typically occurs in an alcohol solvent such as ethanol or methanol.
Acetylation: The 1,2-diphenylethane-1,2-diol is then acetylated using acetic anhydride in the presence of a catalyst like pyridine to form the monoacetate derivative.
Nitration: Finally, the acetylated product is treated with nitric acid under controlled conditions to introduce the nitro group.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly due to the presence of nitric acid, which is a strong oxidizing agent.
Reduction: The diol component can be reduced further to form different derivatives.
Substitution: The aromatic rings in the compound can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Nitric acid, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, sulfuric acid.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Halogenated aromatic compounds.
Aplicaciones Científicas De Investigación
Chemistry
Synthesis of Complex Molecules: The compound is used as an intermediate in the synthesis of various organic molecules.
Catalysis: It can act as a catalyst or a reagent in organic reactions.
Biology
Biochemical Studies: The compound’s derivatives are used in studying enzyme mechanisms and metabolic pathways.
Medicine
Pharmaceuticals: It serves as a precursor for the synthesis of certain drugs and therapeutic agents.
Industry
Material Science: Used in the production of polymers and resins.
Agriculture: Employed in the synthesis of agrochemicals.
Mecanismo De Acción
The compound exerts its effects through various mechanisms depending on the context of its use:
Oxidation-Reduction Reactions: The nitric acid component facilitates redox reactions.
Catalysis: The diol and acetic acid components can participate in catalytic cycles, enhancing reaction rates.
Molecular Targets: The compound can interact with enzymes, proteins, and other biomolecules, influencing biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
1,2-diphenylethane-1,2-diol: Shares the diol structure but lacks the acetic acid and nitric acid components.
Acetic acid: A simple carboxylic acid without the diol and nitric acid functionalities.
Nitric acid: A strong oxidizing agent without the diol and acetic acid components.
Uniqueness
The combination of acetic acid, 1,2-diphenylethane-1,2-diol, and nitric acid in a single compound provides a unique set of chemical properties that are not present in the individual components. This makes the compound versatile and valuable in various applications, from organic synthesis to industrial processes.
Propiedades
Número CAS |
86761-16-2 |
|---|---|
Fórmula molecular |
C16H19NO7 |
Peso molecular |
337.32 g/mol |
Nombre IUPAC |
acetic acid;1,2-diphenylethane-1,2-diol;nitric acid |
InChI |
InChI=1S/C14H14O2.C2H4O2.HNO3/c15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12;1-2(3)4;2-1(3)4/h1-10,13-16H;1H3,(H,3,4);(H,2,3,4) |
Clave InChI |
OXVYNLCDGBVWHA-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)O.C1=CC=C(C=C1)C(C(C2=CC=CC=C2)O)O.[N+](=O)(O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


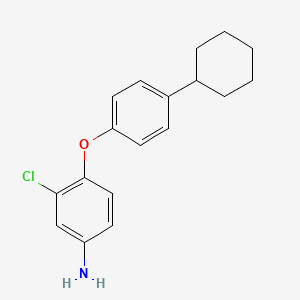
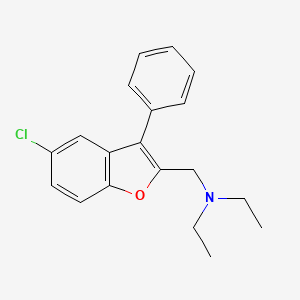
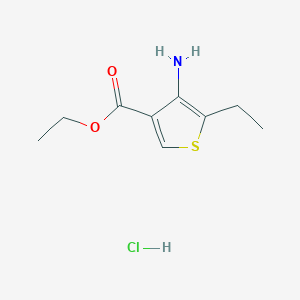
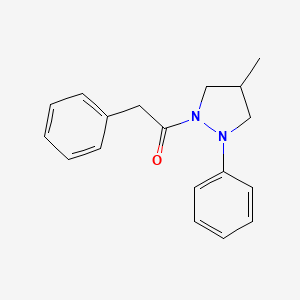


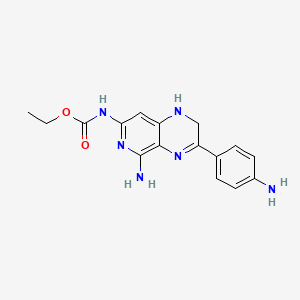
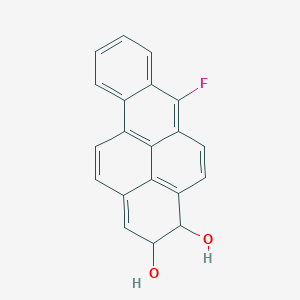
![7-(4-Chlorobenzoyl)-2,4,7-triazabicyclo[4.2.0]oct-1(6)-ene-3,5,8-trione](/img/structure/B14409133.png)
![(4-Iodobicyclo[2.2.2]octan-1-yl)(trimethyl)stannane](/img/structure/B14409138.png)
![Dimethyl[tris(trimethylsilyl)methyl]silyl cyanate](/img/structure/B14409140.png)

![N'-{4-[(1,3-Benzoxazol-2-yl)oxy]phenyl}-N,N-dimethylurea](/img/structure/B14409149.png)
